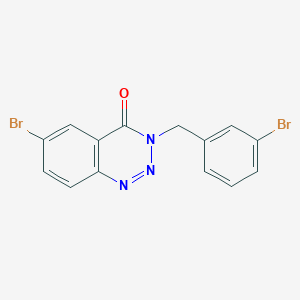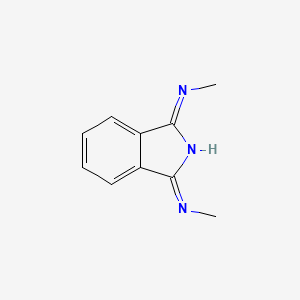![molecular formula C28H33BrN4O3 B10872994 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B10872994.png)
N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a unique combination of indole, azabicyclo, and phenoxyacetohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves multi-step organic reactions. The key steps include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Azabicyclo addition: The azabicyclo moiety is introduced through a nucleophilic substitution reaction.
Hydrazide formation: The final step involves the reaction of the brominated indole derivative with 2-(2-methylphenoxy)acetic acid hydrazide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for its unique structural features and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Use as a probe to study molecular interactions and mechanisms in biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.
Azabicyclo Compounds: Compounds with azabicyclo moieties, such as tropane alkaloids.
Phenoxyacetohydrazides: Compounds with phenoxyacetohydrazide structures, used in various pharmaceutical applications.
Uniqueness
N’~1~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its combination of indole, azabicyclo, and phenoxyacetohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H33BrN4O3 |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C28H33BrN4O3/c1-18-7-5-6-8-23(18)36-14-24(34)30-31-25-21-11-19(29)9-10-22(21)33(26(25)35)17-32-16-28(4)13-20(32)12-27(2,3)15-28/h5-11,20,35H,12-17H2,1-4H3 |
InChI Key |
WEFMEZXDAYFGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CC5(CC4CC(C5)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furan-2-ylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B10872927.png)

![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B10872946.png)
![8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872953.png)
![2-{11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-N-phenylacetamide](/img/structure/B10872960.png)

![{4-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]phenyl}acetic acid](/img/structure/B10872966.png)

![methyl [(4E)-5-oxo-1-phenyl-4-{1-[(pyridin-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10872982.png)
![1,1'-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B10872990.png)

![N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10873001.png)
![2,4-dichloro-N-(2-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B10873009.png)
